molecular formula C9H10ClF2NO B596513 (R)-5,7-difluorochroman-4-amine hydrochloride CAS No. 1266229-95-1

(R)-5,7-difluorochroman-4-amine hydrochloride

Cat. No.: B596513
CAS No.: 1266229-95-1
M. Wt: 221.632
InChI Key: FMYSMCIYYAKXTC-OGFXRTJISA-N
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Description

®-5,7-difluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the chroman ring and an amine group at the 4 position, which is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-difluorochroman-4-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of fluorine atoms at the 5 and 7 positions of the chroman ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: Introduction of the amine group at the 4 position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

    Hydrochloride Formation: The final step involves the protonation of the amine group to form the hydrochloride salt. This is typically done by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5,7-difluorochroman-4-amine hydrochloride may involve large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-5,7-difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted chroman derivatives.

Scientific Research Applications

®-5,7-difluorochroman-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.

    Pharmacology: It is studied for its pharmacological properties, including its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-5,7-difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluorochroman-4-amine: Lacks the hydrochloride salt form but has similar structural features.

    5,7-Dichlorochroman-4-amine: Contains chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    4-Amino-2,3-dihydro-1H-inden-1-one: A structurally related compound with different substitution patterns.

Uniqueness

®-5,7-difluorochroman-4-amine hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYSMCIYYAKXTC-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721445
Record name (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266229-95-1
Record name (4R)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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